Fmoc-Asp-NH2

Descripción general

Descripción

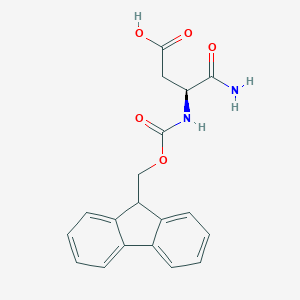

Fmoc-Asp-NH2, also known as fluorenylmethyloxycarbonyl-L-asparagine, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, making it suitable for use in peptide synthesis where mild deprotection conditions are required .

Aplicaciones Científicas De Investigación

Fmoc-Asp-NH2 has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

- Fmoc-Asp-NH2 is an ADC linker, specifically designed for antibody-drug conjugates (ADCs) . Its primary target is the amino group of the N-terminus in peptides during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for this amine.

- This compound acts as a cleavable linker. It interacts with the N-terminus amine group, protecting it during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is stable to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

- During SPPS, this compound does not interfere with the acid-labile linker between the peptide and the resin, making it suitable for ADC synthesis .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Fmoc-Asp-NH2 plays a crucial role in biochemical reactions, particularly in the process of Fmoc solid-phase peptide synthesis It interacts with various biomolecules during this process

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines in organic synthesis . It is introduced by reacting the amine with Fmoc-Cl and is rapidly removed by base . This process is crucial in the synthesis of peptides, including those of significant size and complexity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-Asp-NH2 can be synthesized through the reaction of aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Asp-NH2 undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine in N,N-dimethylformamide.

Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.

Major Products:

Deprotection: The major product is the free amine form of asparagine.

Coupling: The major products are peptides with the desired sequence.

Comparación Con Compuestos Similares

Fmoc-Gly-NH2 (fluorenylmethyloxycarbonyl-glycine): Similar in function but used for glycine residues.

Fmoc-Lys-NH2 (fluorenylmethyloxycarbonyl-lysine): Used for lysine residues and has a similar deprotection mechanism.

Uniqueness: Fmoc-Asp-NH2 is unique due to its specific application in the synthesis of peptides containing asparagine. Its ability to form stable intermediates and its compatibility with mild deprotection conditions make it a valuable tool in peptide synthesis .

Actividad Biológica

Fmoc-Asp-NH2 (Fluorenylmethyloxycarbonyl-L-aspartic acid amide) is a derivative of aspartic acid that plays a significant role in peptide synthesis and has various biological applications. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic contexts.

Overview of this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and subsequent coupling with other amino acids. Its unique properties make it a valuable building block in the development of peptides with specific biological functions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that analogs of antimicrobial peptides containing aspartic acid residues exhibit varying degrees of activity against different bacterial strains. For instance, modifications to the Fmoc-Asp structure can enhance its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of Fmoc-Asp Derivatives

| Compound | MIC (μM) against E. coli | MIC (μM) against S. aureus |

|---|---|---|

| Native this compound | 2 | 4 |

| Lactam-bridged analog | 4 | 8 |

| Bicyclic analogue | 16 | 32 |

These findings suggest that structural modifications to this compound can significantly influence its biological activity, particularly its antimicrobial efficacy.

Peptide Synthesis and Aspartimide Formation

One notable challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to chain termination during SPPS. Research indicates that the choice of protecting groups and deprotection conditions can mitigate this issue. For example, using Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation significantly, resulting in higher yields and purities of target peptides (see Table 2).

Table 2: Comparison of Aspartimide Formation with Different Protecting Groups

| Protecting Group | Aspartimide Formation (%) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 15 |

| Fmoc-Asp(OMpe)-OH | 10 |

| Fmoc-Asp(OBno)-OH | 0.1 |

Case Study 1: Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs leverage the targeting ability of antibodies to deliver cytotoxic drugs selectively to cancer cells. The incorporation of this compound allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing off-target effects .

Case Study 2: Hydrogel Applications

Recent research has explored the use of Fmoc-Asp-based hydrogels for cell culture applications. These hydrogels provide a supportive environment for cell growth and differentiation, demonstrating potential in tissue engineering and regenerative medicine . The amphiphilic nature of these peptides facilitates self-assembly into structures that mimic extracellular matrices.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and modulate membrane permeability. The cation-dependent activity profile observed in various studies suggests that these peptides may disrupt bacterial membranes, leading to cell lysis . Furthermore, the conformational flexibility afforded by the Fmoc group allows for diverse interactions with target molecules, enhancing their functional versatility.

Propiedades

IUPAC Name |

(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426776 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-40-6 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.